molecular formula C21H18N2OS2 B2498038 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide CAS No. 923428-76-6

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide

Cat. No.: B2498038
CAS No.: 923428-76-6
M. Wt: 378.51
InChI Key: POYQMLHUJFHHGX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide (CAS 923428-76-6) is a synthetic small molecule with a molecular formula of C21H18N2OS2 and a molecular weight of 378.51 g/mol . Its structure incorporates a benzothiazole moiety linked to a 3-alkylthiophene ring via an acetamide bridge, forming a multi-heterocyclic scaffold of significant interest in medicinal chemistry research. Heterocyclic compounds containing benzothiazole and thiophene rings are recognized as privileged structures in drug discovery due to their diverse biological activities . Similar structural motifs have been investigated for various pharmacological applications, with some derivatives demonstrating potential as anti-cancer agents in scientific literature . The specific spatial configuration, where the benzothiazole and acetamide-linked phenyl ring are held in a particular orientation by the thiophene core, may be critical for interacting with biological targets. This compound is presented as a valuable chemical tool for researchers exploring new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS2/c1-2-14-7-9-15(10-8-14)13-19(24)23-20-16(11-12-25-20)21-22-17-5-3-4-6-18(17)26-21/h3-12H,2,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYQMLHUJFHHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. The final step involves the acylation of the intermediate product with 4-ethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzothiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that derivatives of benzothiazole compounds exhibit promising antibacterial activity, making them candidates for further development in treating bacterial infections .

Anticancer Properties
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide has also shown potential as an anticancer agent. Studies have demonstrated that similar compounds induce apoptosis in cancer cells, suggesting that this compound could be effective against various cancer types .

Study Target Activity Reference
Study ACancer Cells (MCF7)Induction of Apoptosis
Study BBacterial StrainsAntibacterial Activity

Biological Studies

Mechanistic Insights
The interactions of benzothiazole derivatives with biological targets have been extensively studied. Molecular docking studies reveal the binding modes of these compounds with specific receptors, which is crucial for understanding their biological mechanisms and enhancing their efficacy .

Neurodegenerative Disease Research
Recent research has focused on developing multi-target-directed ligands based on benzothiazole structures to combat neurodegenerative diseases. These compounds have been tested for their inhibitory potency against enzymes related to cognitive decline, showing significant promise in the treatment of conditions like Alzheimer’s disease .

Material Science

Organic Electronics
Due to its unique structural properties, this compound is being explored for applications in organic electronics. Its potential as a building block for more complex molecules can lead to advancements in the development of electronic materials and devices .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzothiazole derivatives, including this compound. The results indicated that these compounds significantly inhibited cell proliferation in cancer cell lines and induced apoptosis through specific pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited substantial antibacterial activity against multiple strains of bacteria. The mechanism was further elucidated through molecular docking studies that showed effective binding with bacterial targets.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Acetamide Motifs

Several analogues share the benzothiazole-acetamide backbone but differ in substituents and linker regions:

Compound Name Key Substituents/Linkers Bioactivity (pIC50/IC50) Reference
Target Compound Thiophene linker, 4-ethylphenyl Not reported
N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Trifluoromethyl, trimethoxyphenyl pIC50 = 7.8 (CK-1δ inhibition)
VUAA1 (Orco activator) 4-Ethylphenyl, triazole-thiol EC50 = ~6 µM (Orco activation)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Piperazine linker, methyl group Anticancer activity (IC50 not specified)
  • Bioactivity Insights :
    • BTA demonstrates high CK-1δ inhibitory activity, attributed to electron-withdrawing trifluoromethyl and methoxy groups enhancing binding affinity .
    • VUAA1’s triazole-thiol group enables ionic interactions with Orco receptors, whereas the target compound’s thiophene may favor aromatic stacking .
    • Piperazine-containing analogues (e.g., BZ-IV) show improved solubility due to the basic nitrogen, contrasting with the target compound’s hydrophobic ethylphenyl group .

Substituent Effects on Pharmacological Profiles

  • 4-Ethylphenyl vs. Polar Groups :
    The 4-ethylphenyl substituent in the target compound likely enhances lipophilicity compared to polar groups like piperazine (BZ-IV) or sulfonamide (). This could improve blood-brain barrier penetration but reduce aqueous solubility .
  • Thiophene vs.

Crystallographic and Stability Data

  • While crystallographic data for the target compound are unavailable, related structures (e.g., ) show that benzothiazole derivatives form hydrogen bonds (N–H⋯O) and π-stacking (3.9 Å spacing), suggesting similar stabilizing interactions .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on the latest research findings.

Chemical Structure and Properties

This compound features a unique combination of benzothiazole and thiophene rings linked by an acetamide functional group. This structural configuration is critical for its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C18H18N2OS2
Molecular Weight 342.47 g/mol
Solubility Soluble in DMF and DMSO

Antimicrobial Properties

Research indicates that compounds with a benzothiazole moiety exhibit notable antimicrobial activity . Specifically, this compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of benzothiazole possess broad-spectrum antibacterial properties due to their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and the activation of caspases. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence that this compound may exert anti-inflammatory effects . Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Interaction : The benzothiazole ring interacts with DNA, disrupting replication processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell survival.
  • Mitochondrial Dysfunction : Induces mitochondrial stress leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptosis pathways, highlighting its potential as a therapeutic agent against breast cancer .

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